molecular formula C7H9NO3S B1322965 3-(Hydroxymethyl)benzenesulfonamide CAS No. 220798-42-5

3-(Hydroxymethyl)benzenesulfonamide

Cat. No. B1322965
M. Wt: 187.22 g/mol
InChI Key: VKZQCTHCVNLLCL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design due to their pharmacophoric properties. The hydroxymethyl group attached to the benzene ring through a sulfonamide linkage suggests potential for further chemical modifications and bioactivity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a key intermediate followed by biochemical characterization to identify high-affinity inhibitors of specific enzymes . Another example is the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which starts from substituted benzaldehydes and involves the use of 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of benzenesulfonamides in synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques. For example, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing its crystallization in the monoclinic space group and providing detailed information about its molecular geometry . Similarly, the crystal structure of other derivatives, such as N-(3-methoxybenzoyl)benzenesulfonamide, has been determined, showing the presence of hydrogen bonds and other interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological activity. For instance, the Schiff base derived from benzenesulfonamide can exist in different tautomeric forms, which is significant for its photochromic and thermochromic characteristics . The tautomerism of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride has also been studied, providing insights into the acid-base equilibrium of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are crucial for their function as drug-like scaffolds. The dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been studied, showing that the surfactant conformation and arrangement in the surface layer can be probed through these properties . Additionally, the pharmacophoric 2-hydroxyalkyl benzenesulfonamide has been synthesized in a single step from benzenesulfonamide via hemiaminal, demonstrating the compound's relevance in designing drug-like scaffolds .

Scientific Research Applications

Application Summary

“3-(Hydroxymethyl)benzenesulfonamide” is used in the synthesis of various pharmacological agents . It’s often used in the creation of hybrid molecules, combining it with other moieties to create more potent therapeutic candidates .

Methods of Application

The specific methods of application can vary depending on the desired outcome. Typically, this involves chemical reactions under controlled conditions to combine “3-(Hydroxymethyl)benzenesulfonamide” with other compounds .

Results or Outcomes

The results of these syntheses are new compounds with a wide spectrum of biological activities. These can include anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic properties, and more .

Carbonic Anhydrase Inhibitors

Application Summary

“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of novel and potent indole-based benzenesulfonamides as selective human carbonic anhydrase II inhibitors .

Methods of Application

The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .

Results or Outcomes

The results of these syntheses are new compounds that can selectively inhibit human carbonic anhydrase II . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .

Synthesis of Hybrid Molecules

Application Summary

“3-(Hydroxymethyl)benzenesulfonamide” is used in the synthesis of triazole-benzenesulfonamide hybrids . These hybrids have a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, etc .

Methods of Application

The synthesis of these hybrids involves the fusion of triazoles and benzenesulfonamides to make a single molecule . This process is known as hybridization .

Results or Outcomes

The results of these syntheses are new compounds with higher potency and lesser side effects . These compounds have been evaluated for various biological activities .

Anticancer and Antimicrobial Agents

Application Summary

“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of new aryl thiazolone–benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition .

Methods of Application

The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .

Results or Outcomes

The results of these syntheses are new compounds that can selectively inhibit carbonic anhydrase IX . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .

COX-2 Inhibitors

Application Summary

“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of benzenesulfonamide bearing triazole moieties, which were good inhibitors of COX-2 .

Methods of Application

The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .

Results or Outcomes

The results of these syntheses are new compounds that can selectively inhibit COX-2 . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .

Safety And Hazards

The safety data sheet for benzenesulfonamide indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Recent research has focused on the synthesis and evaluation of benzenesulfonamide derivatives for their inhibitory activities against various enzymes . The interesting results make these compounds of interest for further investigations as potential therapeutic agents .

properties

IUPAC Name

3-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQCTHCVNLLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630891
Record name 3-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)benzenesulfonamide

CAS RN

220798-42-5
Record name 3-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(aminosulfonyl)benzoate (520 mg, 2.4 mmol) in THF/EtOH (24 mL, 1:1), CaCl2 (533 mg, 4.8 mmol) and NaBH4 (363 mg, 9.6 mmol) were added in one portion respectively. The reaction mixture was stirred at room temperature for 6 hours, and then quenched with water. 1 M aqueous citric acid (8 mL) was added to the mixture and extracted with EtOAc (3×100 mL). The extracts were combined, washed with brine, and dried (Na2SO4). The solvent was evaporated to afford the product (307 mg, 68%) as a white solid. MS (ES+) m/z 210 [M+Na]+.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
533 mg
Type
reactant
Reaction Step One
Name
Quantity
363 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
68%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(Aminosulfonyl)benzoic acid (2.18 g) was stirred with ice-water cooling and under nitrogen while borane-THF complex (32.5 ml) was added dropwise over 15 min. After 2 h at 22° further borane-THF complex (16 ml) was added. After a further 2 h the mixture was cooled with ice-water and methanol (40 ml) was added dropwise. After 15 min 2M hydrochloric acid (90 ml) was added and the mixture was left to stand at 21° overnight. The solution was extracted 3 times with ethyl acetate and the organic layers were combined and washed twice with brine, dried (MgSO4) and concentrated. This solution was loaded onto a column of silica gel (200 g) and the column was run with ethyl acetate and then 10% methanol in ethyl acetate to give the title compound (1.595 g), LCMS RT=0.83 min.
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 3-(aminosulfonyl)benzoic acid (Fluorochem) (150 mg, 0.746 mmol) in THF (1 mL) was added dropwise at 0° C. Borane-THF complex (3.73 mL, 3.73 mmol). The resulting solution was stirred 10 min at 0° C., and then at room temperature overnight. The reaction mixture was carefully quenched with 10 mL of water at 0° C. The reaction mixture was diluted with 30 mL of EtOAc and 20 ml of water. The aqueous layer was further extracted with 30 mL of EtOAc. The combined organic solutions were washed with brine (30 mL), dried over an hydrophobic frit and concentrated under reduced pressure. The residue was loaded in dichloromethane to a silica cartridge (20 g), and purified by chromatography on Flashmaster using a 0-100% ethyl acetate-dichloromethane over 40 min. The appropriate fractions were combined and evaporated in vacuo to give the title compound (86.4 mg, 62%) as a gum. LCMS (System A) RT=0.41 min, ES+ve m/z 188 (M+H)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)benzenesulfonamide
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Citations

For This Compound
2
Citations
L Martin, F Cornille, S Turcaud, H Meudal… - Journal of medicinal …, 1999 - ACS Publications
The bacterial protein tetanus toxin (TeNt), which belongs to the family of zinc endopeptidases, cleaves synaptobrevin, an essential synaptic protein component of the neurotransmitter …
Number of citations: 64 pubs.acs.org
L Martin, F Cornille, P Coric, BP Roques… - Journal of medicinal …, 1998 - ACS Publications
Tetanus neurotoxin is a 150-kDa protein produced by Clostridium tetani, which causes the lethal spastic paralytic syndromes of tetanus by blocking inhibitory neurotransmitter release at …
Number of citations: 43 pubs.acs.org

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